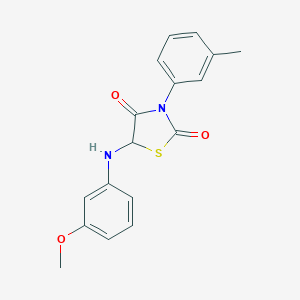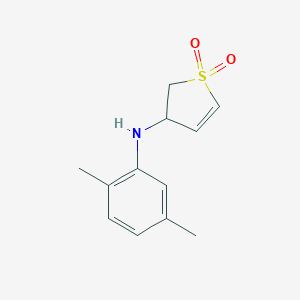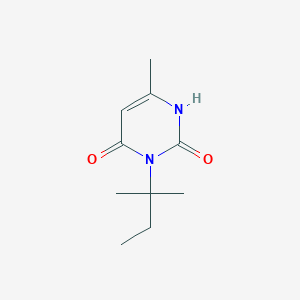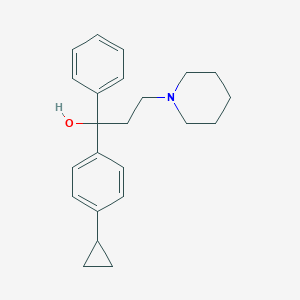
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazolecarboxylates and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with specific molecular targets in cells. For example, studies have reported that Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. In addition, it has been suggested that this compound inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and enzymes, and exhibit anti-microbial activity against various bacterial strains. However, the exact biochemical and physiological effects of this compound are still under investigation.
実験室実験の利点と制限
One of the advantages of using Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate in lab experiments is its potent biological activities, which make it a potential lead compound for the development of new drugs. In addition, the synthesis of this compound is relatively simple and can be carried out in moderate yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate. One of the directions is to investigate the exact molecular targets and pathways involved in its biological activities. In addition, the development of novel derivatives of this compound with improved pharmacological properties is another direction for future research. Furthermore, the evaluation of the in vivo efficacy and toxicity of this compound is also an important area of future research.
合成法
The synthesis of Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate involves the reaction of ethyl 3,5-dibromo-4-((4-(trifluoromethoxy)phenyl)amino)thiophene-2-carboxylate with potassium thiocyanate in the presence of copper(I) iodide. The reaction takes place in acetonitrile as a solvent, and the yield of the compound is around 60%.
科学的研究の応用
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate has also been reported to possess anti-microbial activity against various bacterial strains.
特性
IUPAC Name |
ethyl 2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-7-22-12(18-10)17-8-3-5-9(6-4-8)21-13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKNYGCXSICBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(trifluoromethoxy)phenyl)amino)-3,5-thiazolecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)



![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)

![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)


![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)
![ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)

![2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol](/img/structure/B259183.png)
![N-[2-(4-chlorophenyl)-4-quinazolinyl]-N-(2-methoxyethyl)amine](/img/structure/B259187.png)